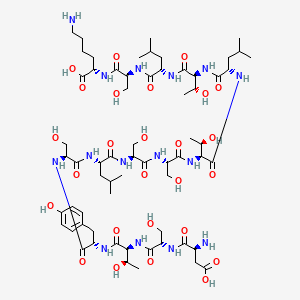
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride typically involves the bromination and fluorination of isoquinoline derivatives. The reaction conditions often include the use of bromine or bromine-containing reagents and fluorine or fluorine-containing reagents under controlled temperature and pressure conditions. The reaction may be catalyzed by acids or bases to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.
科学研究应用
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
- 7-bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 7-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one
Uniqueness
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. These atoms influence the compound’s reactivity, stability, and potential biological activities, making it a valuable compound for research and industrial applications.
属性
分子式 |
C9H9BrClF2N |
|---|---|
分子量 |
284.53 g/mol |
IUPAC 名称 |
7-bromo-4,4-difluoro-2,3-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C9H8BrF2N.ClH/c10-7-1-2-8-6(3-7)4-13-5-9(8,11)12;/h1-3,13H,4-5H2;1H |
InChI 键 |
QHEXYZYPLQVEKL-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2)Br)C(CN1)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S)-2-amino-3,3-dimethyl-N-[(3-sulfamoylphenyl)methyl]butanamide](/img/structure/B13907808.png)



![ethyl 2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]acetate](/img/structure/B13907839.png)
![Ethyl 3-oxo-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B13907841.png)



![6-Bromo-[1,2,4]triazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B13907863.png)
![Methyl furo[3,2-b]pyridine-3-carboxylate](/img/structure/B13907866.png)

